molecular formula C16H18N2O4S B213978 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No. B213978
M. Wt: 334.4 g/mol
InChI Key: IVNSPHHAGLJRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, also known as CCT251545, is a small molecule inhibitor of the protein kinase WEE1. WEE1 is a key regulator of the cell cycle, and its inhibition has been shown to have potential therapeutic applications in the treatment of cancer.

Mechanism of Action

The primary mechanism of action of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is inhibition of the protein kinase WEE1. WEE1 plays a key role in regulating the cell cycle by phosphorylating and inactivating the cyclin-dependent kinase CDK1. Inhibition of WEE1 leads to activation of CDK1 and subsequent cell cycle arrest at the G2 checkpoint, which can ultimately lead to apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on the cell cycle, 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to increased levels of phosphorylated H2AX. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its broad-spectrum activity against a wide range of cancer cell lines. In addition, its ability to enhance the efficacy of other chemotherapeutic agents makes it a promising candidate for combination therapy. However, one limitation of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is its relatively low potency compared to other WEE1 inhibitors. This may limit its efficacy in certain contexts.

Future Directions

There are several potential future directions for research on 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, which could help to guide patient selection for clinical trials. Finally, the combination of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors, is an area of active investigation.

Synthesis Methods

The synthesis of 6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been described in several publications. The most commonly used method involves the reaction of 2-(2-chloro-4-nitrophenyl)cyclohexane-1,3-dione with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, followed by reduction of the nitro group and subsequent coupling with 2-amino-3-chlorocyclohex-2-en-1-one.

Scientific Research Applications

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In addition, it has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and gemcitabine.

properties

Product Name

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H18N2O4S/c17-13(19)12-10-6-3-7-11(10)23-15(12)18-14(20)8-4-1-2-5-9(8)16(21)22/h1-2,8-9H,3-7H2,(H2,17,19)(H,18,20)(H,21,22)

InChI Key

IVNSPHHAGLJRNW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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